molecular formula C12H9Cl2NO2 B5816501 N-(2,6-dichlorophenyl)-2-methyl-3-furamide

N-(2,6-dichlorophenyl)-2-methyl-3-furamide

Cat. No. B5816501
M. Wt: 270.11 g/mol
InChI Key: TVADPXIRRHRBCI-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. DMF is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C10H8Cl2NO.

Mechanism of Action

The exact mechanism of action of N-(2,6-dichlorophenyl)-2-methyl-3-furamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. N-(2,6-dichlorophenyl)-2-methyl-3-furamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-(2,6-dichlorophenyl)-2-methyl-3-furamide has been shown to have various biochemical and physiological effects, including the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of T cell activation and proliferation.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-2-methyl-3-furamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-(2,6-dichlorophenyl)-2-methyl-3-furamide also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of N-(2,6-dichlorophenyl)-2-methyl-3-furamide. One direction is the investigation of its potential as a therapeutic agent for the treatment of other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the exploration of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(2,6-dichlorophenyl)-2-methyl-3-furamide and its potential interactions with other drugs and compounds.

Synthesis Methods

N-(2,6-dichlorophenyl)-2-methyl-3-furamide can be synthesized through a two-step process involving the reaction between 2,6-dichloroaniline and methyl isocyanate, followed by the reaction between the resulting intermediate and furfuryl alcohol. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the product is purified through recrystallization.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-methyl-3-furamide has been extensively studied for its potential applications in various fields of scientific research. In the biomedical field, N-(2,6-dichlorophenyl)-2-methyl-3-furamide has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects. It has also been investigated for its potential as a therapeutic agent for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-7-8(5-6-17-7)12(16)15-11-9(13)3-2-4-10(11)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADPXIRRHRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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